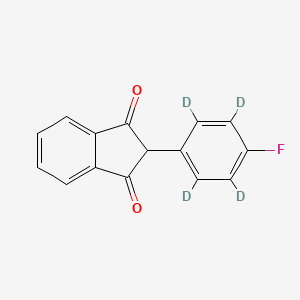
Fluindione-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fluindione-d4 is a deuterium-labeled analog of Fluindione, a compound known for its anticoagulant properties. The deuterium atoms replace hydrogen atoms in the molecular structure, which can affect the pharmacokinetic and metabolic profiles of the compound . This compound is primarily used in scientific research as a stable isotope-labeled compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fluindione-d4 involves the incorporation of deuterium atoms into the Fluindione molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon (Pd/C) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to ensure the efficient incorporation of deuterium atoms. The product is then purified using techniques such as recrystallization or chromatography to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions
Fluindione-d4 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Fluindione-d4 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to track the incorporation and distribution of deuterium-labeled compounds.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) of drugs.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mécanisme D'action
Fluindione-d4 exerts its effects by inhibiting the activity of vitamin K epoxide reductase, an enzyme involved in the recycling of vitamin K. This inhibition prevents the activation of vitamin K-dependent clotting factors, thereby exerting an anticoagulant effect. The deuterium labeling does not significantly alter the mechanism of action but can affect the pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluindione: The non-deuterated analog with similar anticoagulant properties.
Warfarin: Another vitamin K antagonist used as an anticoagulant.
Acenocoumarol: A vitamin K antagonist with a similar mechanism of action.
Uniqueness
Fluindione-d4 is unique due to its deuterium labeling, which provides advantages in pharmacokinetic studies by allowing for more precise tracking and quantitation. This makes it a valuable tool in drug development and research .
Propriétés
Formule moléculaire |
C15H9FO2 |
|---|---|
Poids moléculaire |
244.25 g/mol |
Nom IUPAC |
2-(2,3,5,6-tetradeuterio-4-fluorophenyl)indene-1,3-dione |
InChI |
InChI=1S/C15H9FO2/c16-10-7-5-9(6-8-10)13-14(17)11-3-1-2-4-12(11)15(13)18/h1-8,13H/i5D,6D,7D,8D |
Clé InChI |
NASXCEITKQITLD-KDWZCNHSSA-N |
SMILES isomérique |
[2H]C1=C(C(=C(C(=C1C2C(=O)C3=CC=CC=C3C2=O)[2H])[2H])F)[2H] |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


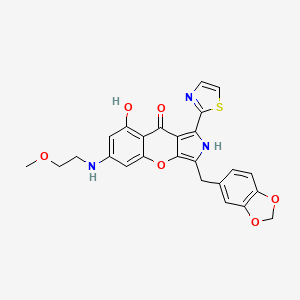
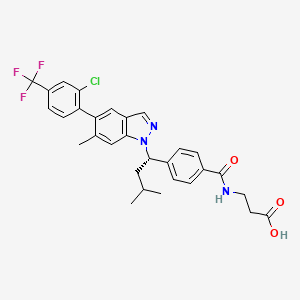
![4-[2-(furan-3-yl)ethenyl]-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-4H-naphthalen-1-one](/img/structure/B12424765.png)
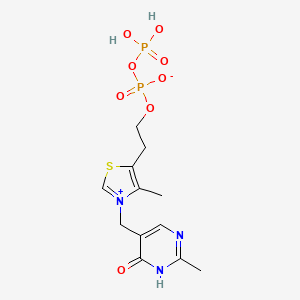
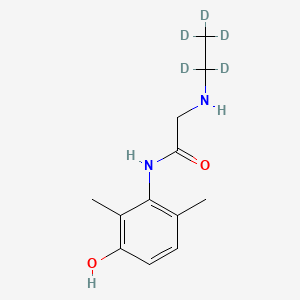
![2-fluoro-6-[[(3S)-oxolan-3-yl]amino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindol-1-yl)benzamide](/img/structure/B12424794.png)
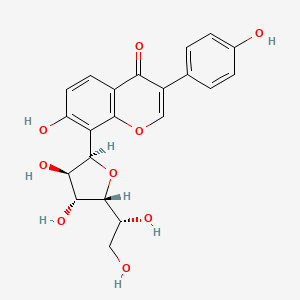
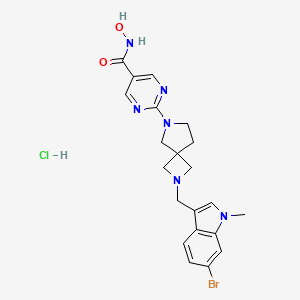
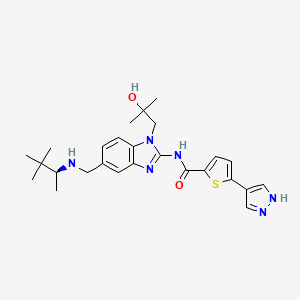
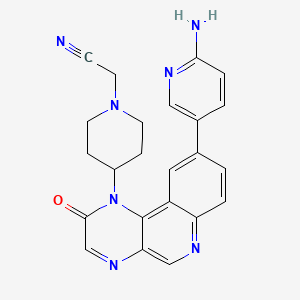
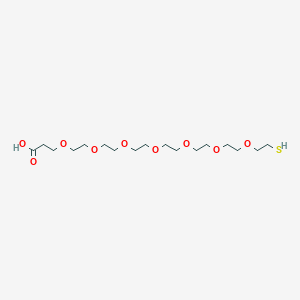
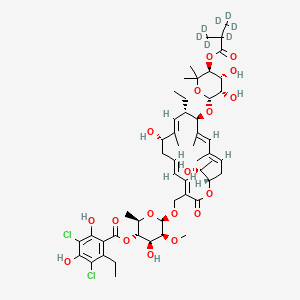
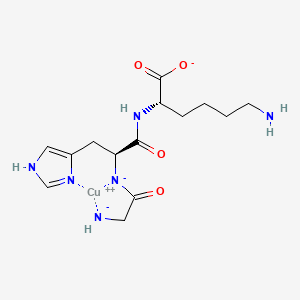
![methyl (1S,12S,13S,15E)-15-ethylidene-3,17-diazapentacyclo[12.3.1.02,10.04,9.012,17]octadeca-2(10),4,6,8-tetraene-13-carboxylate](/img/structure/B12424834.png)
